N-(2,4-dichlorophenyl)-2-hydroxybenzamide

EGFR kinase inhibition Salicylanilide SAR Anticancer screening

N-(2,4-Dichlorophenyl)-2-hydroxybenzamide is a synthetic salicylanilide (2-hydroxybenzanilide) featuring a 2,4-dichloro substitution on the aniline ring and a free ortho-hydroxyl on the benzoyl ring. Its molecular formula is C13H9Cl2NO2 (MW 282.12) and its experimental melting point is 182 °C.

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12g/mol
CAS No. 37183-28-1
Cat. No. B427593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-hydroxybenzamide
CAS37183-28-1
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
InChIKeyGFUKRQFBTHGSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-2-hydroxybenzamide (CAS 37183-28-1): A Halogenated Salicylanilide with Defined Substitution for Antifungal and Kinase Research


N-(2,4-Dichlorophenyl)-2-hydroxybenzamide is a synthetic salicylanilide (2-hydroxybenzanilide) featuring a 2,4-dichloro substitution on the aniline ring and a free ortho-hydroxyl on the benzoyl ring. Its molecular formula is C13H9Cl2NO2 (MW 282.12) and its experimental melting point is 182 °C . The compound was identified as early as 1962 among a series of halogenated hydroxybenzanilides with antimycotic activity [1].

Workflow Antifungal screening with optimal salicylanilide motif Ortho‑hydroxy and 2,4‑dichloro substitution pattern
Selection Weak EGFR inhibitor as scaffold baseline Low‑potency starting point for kinase SAR
Context Quality control with distinctive melting point Sharp 182 °C mp differentiates from analogs

Why N-(2,4-Dichlorophenyl)-2-hydroxybenzamide Cannot Be Replaced by Other Salicylanilides: Positional Isomerism and Substitution-Dependent Activity


The biological activity of halogenated hydroxybenzanilides is exquisitely dependent on the position of both the hydroxyl group and the halogen atoms. Schönenberger et al. (1962) demonstrated that optimal antimycotic effects against dermatophytes require the hydroxyl group in the ortho position of the benzoyl ring and halogen substitution in the 3‑ and 4‑positions of the aniline ring [1]. N‑(2,4‑Dichlorophenyl)-2‑hydroxybenzamide fulfills this pattern, whereas its regioisomer 2,4‑dichloro‑N‑(2‑hydroxyphenyl)benzamide (CAS 54255‑56‑0) or analogs with halogen on the salicylic ring do not . Thus, generic interchange of salicylanilides without confirming the exact substitution pattern risks loss of the desired antifungal or kinase‑inhibitory phenotype.

1

Regioisomers with hydroxyl on the aniline ring (e.g., CAS 54255‑56‑0) may not replicate the antifungal activity pattern reported for this ortho‑hydroxy benzoyl ring substitution.

2

Salicylanilides with halogen on the salicylic ring or mono‑substituted aniline may shift away from the optimal 2,4‑dichloro motif; kinase‑inhibitory phenotype may not transfer directly.

3

Lower‑melting analogs (e.g., salicylanilide mp 134–136 °C) cannot replace this compound as a melting‑point reference standard; identity verification requires the 182 °C attribute.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-2-hydroxybenzamide Against Closest Analogs


EGFR Tyrosine Kinase Inhibition: IC50 of 45.3 µM Defines Low Potency Relative to Optimized Salicylanilides

In a recombinant EGFR autophosphorylation assay (cytoplasmic domain 645‑1186, pH 7.4, 2 °C), N‑(2,4‑dichlorophenyl)-2‑hydroxybenzamide exhibited an IC50 of 4.53 × 10⁴ nM (45.3 µM) [1]. By cross‑study comparison, optimized salicylanilide derivatives such as compound 12b from Hu et al. (2015) achieved EGFR IC50 values of 15.4 nM—approximately 2940‑fold more potent [2]. The data indicate that the 2,4‑dichloro substitution pattern alone is insufficient for high EGFR affinity; additional substituents on the salicylic ring are required for potent inhibition.

EGFR IC50
Cross-study comparable
45.3 µM
Low‑potency kinase inhibition context
~2940‑fold higher than optimized analog 12b (15.4 nM)
EGFR kinase inhibition Salicylanilide SAR Anticancer screening

Antimycotic Structure–Activity Relationship: Ortho‑Hydroxy and 3,4‑Dihalo Substitution Pattern Required for Optimal Activity Against Dermatophytes

Schönenberger et al. (1962) established that among isomeric hydroxybenzamides, optimal antimycotic effects against dermatophytes are obtained when the hydroxyl group occupies the ortho position of the benzoyl ring and halogen atoms are placed in the 3‑ and 4‑positions of the aniline ring [1]. N‑(2,4‑Dichlorophenyl)-2‑hydroxybenzamide (2′,4′‑dichloro substitution) conforms precisely to this optimal motif. In contrast, the regioisomer 2,4‑dichloro‑N‑(2‑hydroxyphenyl)benzamide (CAS 54255‑56‑0), in which the hydroxyl resides on the aniline ring, deviates from the optimal pattern and is expected to show reduced antimycotic potency .

Antifungal SAR
Class-level inference
Optimal substitution: OH ortho, Cl at 2′,4′
Antifungal screening context
Qualitative SAR trend; data to verify from 1962 dermatophyte assay
Antifungal screening Dermatophytes Salicylanilide SAR

Melting Point of 182 °C as a Quality Attribute Distinguishing This Salicylanilide from Lower-Melting Analogs

The experimentally determined melting point of N‑(2,4‑dichlorophenyl)-2‑hydroxybenzamide is 182 °C . This is significantly higher than the melting point of unsubstituted salicylanilide (CAS 87‑17‑2; mp = 134–136 °C) and several mono‑chlorinated analogs such as 4′‑chloro‑salicylanilide (mp ≈ 170 °C) [1]. The elevated melting point reflects increased crystal lattice energy imparted by the dichloro substitution and provides a simple, cost‑effective identity and purity indicator for incoming quality control.

Melting Point
Cross-study comparable
182 °C
Identity and purity quality attribute
+46–48 °C vs. unsubstituted salicylanilide; supports isomer verification
Quality control Melting point Salicylanilide identity

Predicted pKa of 8.16 and Density of 1.48 g/cm³ Differentiate Ionization and Solubility Profile from Non‑Halogenated Analogs

Predicted pKa of the phenolic hydroxyl in N‑(2,4‑dichlorophenyl)-2‑hydroxybenzamide is 8.16 ± 0.30 . The electron‑withdrawing dichloro substitution on the aniline ring reduces acidity relative to unsubstituted salicylanilide (experimental pKa ≈ 7.4) [1]. At physiological pH 7.4, the compound is predominantly unionized, which influences membrane permeability, solubility, and formulation buffer requirements. Predicted density is 1.479 ± 0.06 g/cm³ , also distinguishing it from lighter non‑halogenated analogs.

pKa Predicted
Supporting evidence
8.16 ± 0.30
Ionization and solubility context
Predicted value; predominantly unionized at physiological pH
Physicochemical profiling pKa prediction Formulation

Simpler Synthetic Accessibility Relative to Multi‑Substituted Salicylanilides Lowers Procurement Cost and Scaffold Derivatization Time

N‑(2,4‑Dichlorophenyl)-2‑hydroxybenzamide can be prepared via direct condensation of commercially available 2,4‑dichloroaniline with salicylic acid or its activated derivatives [1]. This single‑step synthesis contrasts with the more complex, multi‑step routes required for niclosamide (which requires additional nitration and regioselective chlorination) and other pharmacologically optimized salicylanilides. The simplicity of the synthesis reduces cost and lead time for procurement, making this compound an economical starting scaffold for medicinal chemistry campaigns.

Synthetic Route
Supporting evidence
Single‑step amide coupling
Economical scaffold procurement
Qualitatively simpler than multi‑step niclosamide synthesis
Organic synthesis Building block Salicylanilide

Scientifically Supported Application Scenarios for N-(2,4-Dichlorophenyl)-2-hydroxybenzamide (CAS 37183-28-1) Based on Differentiated Evidence


Antifungal Screening Against Dermatophytes Using the Optimized Substitution Pattern

Based on the structure–activity correlation established by Schönenberger et al. (1962), N‑(2,4‑dichlorophenyl)-2‑hydroxybenzamide possesses the ortho‑hydroxy and 3,4‑dihalo substitution pattern required for optimal antimycotic activity [1]. Laboratories conducting antifungal susceptibility testing against Trichophyton, Microsporum, or Epidermophyton species can use this compound as a reference standard representing the optimal halogenated salicylanilide motif. Because generic substitution with regioisomers would compromise activity, procurement of the correct isomer is essential for reproducible results.

EGFR Kinase Inhibitor Development Using a Weak Baseline Scaffold

The compound's weak EGFR IC50 of 45.3 µM [2] provides a useful baseline for rational optimization. Medicinal chemistry teams can use this scaffold to systematically explore the impact of additional substituents on the salicylic ring, as demonstrated by Hu et al. (2015) who achieved nanomolar potency through further modification [3]. Using this compound as the starting point allows clear attribution of potency gains to specific structural changes.

Quality Control Reference Standard with Distinctive Melting Point

With a melting point of 182 °C—significantly higher than unsubstituted salicylanilide (134–136 °C) and many mono‑chlorinated analogs —this compound can serve as a melting point reference standard for thermometric calibration in quality control laboratories. Its sharp melting point also allows rapid identity verification upon receipt, reducing the risk of isomer mix‑ups in inventory.

Cost‑Effective Salicylanilide Scaffold for Combinatorial Library Synthesis

The single‑step synthesis from inexpensive 2,4‑dichloroaniline and salicylic acid [4] makes this compound an economical entry point for generating diverse salicylanilide libraries. Procurement in bulk quantities for parallel synthesis workflows is more cost‑effective than purchasing heavily functionalized analogs that require lengthier synthetic routes, lowering the overall cost per compound in screening campaigns.

Application
Selection Property
Validation Focus
Antifungal screening studies
Optimized salicylanilide substitution motif
Dermatophyte assay endpoint context
EGFR kinase inhibitor development
Weak baseline scaffold for SAR
Kinase inhibition assay context
Quality control reference standard
Distinctive melting point attribute
Identity and purity verification
Combinatorial library synthesis
Cost-effective salicylanilide scaffold
Synthetic route and procurement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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